molecular formula C31H25F3N2OS B11516895 N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11516895
M. Wt: 530.6 g/mol
InChI Key: CBNQQGNULOZTJE-UHFFFAOYSA-N
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Description

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring, biphenyl, methoxyphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the biphenyl, methoxyphenyl, and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these steps include thionyl chloride, sodium hydride, and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.

Industry

In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and biphenyl-containing molecules. Examples are:

Uniqueness

What sets (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H25F3N2OS

Molecular Weight

530.6 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C31H25F3N2OS/c1-37-28-16-10-22(11-17-28)18-19-36-29(25-14-12-24(13-15-25)23-6-3-2-4-7-23)21-38-30(36)35-27-9-5-8-26(20-27)31(32,33)34/h2-17,20-21H,18-19H2,1H3

InChI Key

CBNQQGNULOZTJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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